![molecular formula C23H17ClN4O3S B2916342 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251551-18-4](/img/no-structure.png)

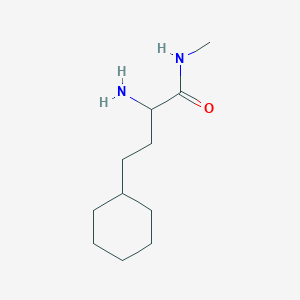

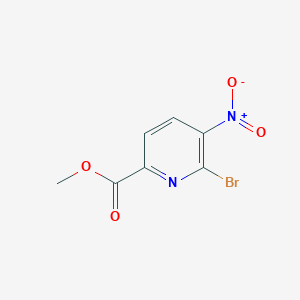

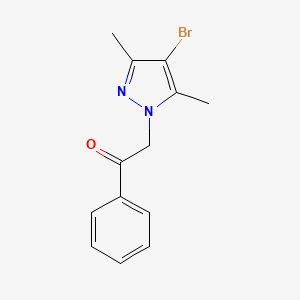

3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Compound X involves several steps. One common approach is based on the Fiesselmann thiophene synthesis . Initially, the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides is performed to yield 3-chloro-2-(hetero)aroylbenzo[b]thiophenes . Subsequently, these ketones are treated with methyl thioglycolate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder or successively with sodium sulfide and an alkylating agent containing a methylene active component. This process leads to the formation of the desired benzo[b]thieno[2,3-d]thiophene derivatives. Similar benzo[4,5]selenopheno[3,2-b]thiophene derivatives can also be prepared using 3-bromobenzo[b]selenophen-2-yl substrates .

科学的研究の応用

Synthesis and Structural Characterization

Research in this area often explores the synthesis of thienopyrimidine derivatives and their structural characterization through various techniques. For example, studies have detailed the synthesis of thieno[2,3-d]pyrimidine compounds through reactions involving different amines and conditions, resulting in a range of products including pyrimidines and acetoacetamides (Kinoshita et al., 1989)[https://consensus.app/papers/ring-clreavage-reaction-3oxazine2-43hdione-derivatives-kinoshita/10d0e227546651e7bb38435ff097682b/?utm_source=chatgpt]. Additionally, the synthesis and reactions of polynuclear heterocycles involving azolothienopyrimidines and thienothiazolopyrimidines have been investigated to produce biologically active compounds (El-Gazzar et al., 2006)[https://consensus.app/papers/synthesis-reactions-polynuclear-heterocycles-elgazzar/87dc7cee65525081a25579624d8a6ea2/?utm_source=chatgpt].

Biological Activities

A significant area of interest is the exploration of the biological activities of thienopyrimidine derivatives. These compounds have been studied for their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For instance, synthesis and antimicrobial activity studies of substituted thienopyrimidines have been conducted to identify compounds with potential antibacterial properties (More et al., 2013)[https://consensus.app/papers/synthesis-substituted-thienopyrimidines-their-more/ccb2186d57285d96bc6843c1fa49650b/?utm_source=chatgpt]. Furthermore, some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009)[https://consensus.app/papers/antitumor-activity-some-novel-amino-acids-imidazoles-alqasoumi/e508df5b2a5452ca89b2d4ec9c101441/?utm_source=chatgpt].

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 4-chlorophenyl and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-chlorobenzoic acid", "2,4-dichloro-5-nitropyrimidine", "Thiophene-2,5-dicarboxylic acid", "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "N,N-Dimethylacetamide", "N,N-Dimethylformamide dimethyl acetal", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylaminopyridine", "Methanesulfonic acid", "Acetic anhydride", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Synthesis of 2-amino-4-chlorobenzoic acid from 4-chloroaniline via diazotization and hydrolysis", "Synthesis of 2,4-dichloro-5-nitropyrimidine from 2,4-dichloropyrimidine and sodium nitrite", "Synthesis of thiophene-2,5-dicarboxylic acid from thiophene-2-carboxylic acid via Vilsmeier-Haack reaction", "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde from 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid via acid-catalyzed dehydration", "Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-amino-4-chlorobenzoic acid, 2,4-dichloro-5-nitropyrimidine, and thiophene-2,5-dicarboxylic acid via Suzuki-Miyaura coupling, reduction with sodium borohydride, and acid-catalyzed cyclization", "Synthesis of 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde via reductive amination with sodium borohydride and N,N-Dimethylformamide dimethyl acetal, followed by coupling with 4-chlorobenzyl bromide using N,N'-Dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents, and finally deprotection of the oxadiazole using methanesulfonic acid and acetic anhydride" ] } | |

CAS番号 |

1251551-18-4 |

分子式 |

C23H17ClN4O3S |

分子量 |

464.92 |

IUPAC名 |

3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3 |

InChIキー |

JUQYCRDGVBYTGX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

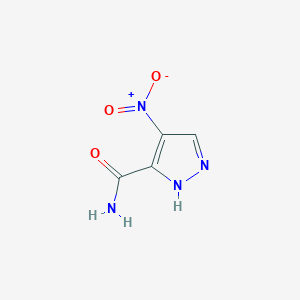

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)

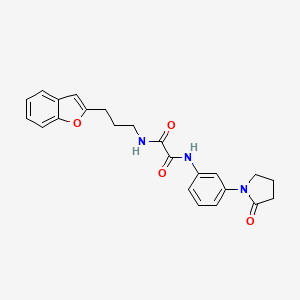

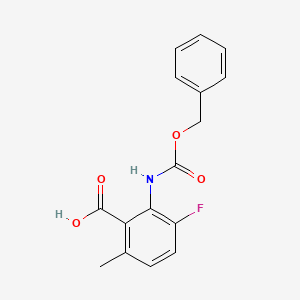

![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)

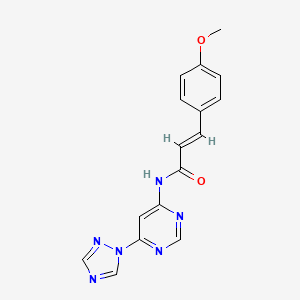

![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)

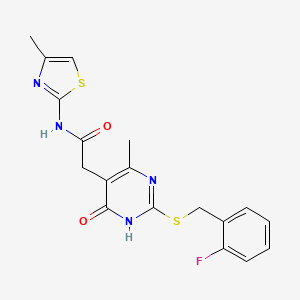

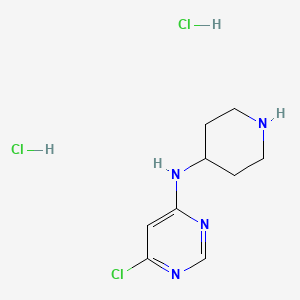

![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)